N-Desferriferrichrome: A Comprehensive Technical Guide to its Chemical Structure and Properties
N-Desferriferrichrome: A Comprehensive Technical Guide to its Chemical Structure and Properties
Abstract
N-Desferriferrichrome, the iron-free form of the fungal siderophore ferrichrome, is a cyclic hexapeptide of significant interest to researchers in microbiology, bioinorganic chemistry, and drug development. Its intricate structure, characterized by a flexible peptide backbone and three hydroxamate moieties primed for iron chelation, underpins its crucial role in fungal iron acquisition and metabolism. This technical guide provides an in-depth exploration of the chemical structure of N-Desferriferrichrome, from its fundamental composition to its three-dimensional conformation. We will delve into the experimental methodologies employed for its structural elucidation, its biosynthesis via non-ribosomal peptide synthetases, and its biological functions. This document is intended to serve as a comprehensive resource for scientists and professionals engaged in the study and application of siderophores.
Introduction: The Significance of Siderophores and N-Desferriferrichrome
Iron is an essential nutrient for nearly all forms of life, playing a critical role in a myriad of cellular processes, including respiration, DNA synthesis, and various enzymatic reactions.[1] Despite its abundance in the Earth's crust, the bioavailability of iron in aerobic environments is severely limited due to the formation of insoluble ferric (Fe³⁺) hydroxides. To overcome this challenge, microorganisms have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and secretion of low-molecular-mass, high-affinity iron chelators known as siderophores.[1]
N-Desferriferrichrome is the apo-form of ferrichrome, a prominent member of the hydroxamate class of siderophores produced by various fungi, including species of Aspergillus, Ustilago, and Penicillium.[2][3] In its iron-bound state (ferrichrome), it serves as a shuttle for iron uptake into the fungal cell. The study of N-Desferriferrichrome is paramount for understanding the fundamental mechanisms of fungal iron metabolism, which is intrinsically linked to fungal growth, development, and virulence.[4][5] Furthermore, the unique chelating properties of siderophores have garnered significant attention in the field of drug development, with potential applications as antimicrobial agents and in chelation therapy.
This guide will provide a detailed technical overview of the chemical structure of N-Desferriferrichrome, offering insights into its composition, connectivity, and conformational dynamics.
The Chemical Architecture of N-Desferriferrichrome
The chemical identity of N-Desferriferrichrome is defined by its elemental composition and the specific arrangement of its constituent atoms.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₄₅N₉O₁₂ | [6][7] |
| Molecular Weight | 687.7 g/mol | [6] |
| CAS Number | 34787-28-5 | [2][6] |
A Cyclic Hexapeptide Core
At its heart, N-Desferriferrichrome is a cyclic hexapeptide.[6][8] This means it is composed of six amino acid residues linked together in a ring by peptide bonds. The constituent amino acids are:
-
Three residues of L-Glycine (Gly): The simplest amino acid, providing flexibility to the peptide backbone.
-
Three residues of L-N⁵-acetyl-N⁵-hydroxyornithine (Orn(Ac,OH)): A non-proteinogenic amino acid derivative that is the key to N-Desferriferrichrome's function.
The precise sequence of these amino acids in the cyclic structure is crucial for its overall topology. While early descriptions were sometimes ambiguous, detailed structural studies have revealed an alternating pattern of glycine and modified ornithine residues. The most commonly accepted sequence is cyclo(-Gly-Orn(Ac,OH)-Orn(Ac,OH)-Gly-Gly-Orn(Ac,OH)-) .
The Hydroxamate Groups: Iron-Binding Warheads
The defining functional feature of N-Desferriferrichrome is the presence of three hydroxamate groups (-C(=O)N(OH)-). These groups are located on the side chains of the three N⁵-acetyl-N⁵-hydroxyornithine residues.[1] The hydroxamate functional group is a powerful bidentate ligand for ferric iron, meaning that each hydroxamate group can form two coordinate bonds with a single Fe³⁺ ion. The presence of three such groups within a single molecule allows N-Desferriferrichrome to act as a hexadentate chelator, capable of forming a highly stable, octahedrally coordinated complex with ferric iron.[1][9]
The chelation process involves the deprotonation of the hydroxylamine nitrogen, creating a negatively charged oxygen atom that, along with the carbonyl oxygen, binds to the positively charged Fe³⁺ ion. This high affinity for ferric iron is the cornerstone of its biological function as a siderophore.
Figure 1. The hydroxamate functional group and its octahedral coordination with a ferric iron ion.
Three-Dimensional Conformation: A Tale of Flexibility
A critical aspect of N-Desferriferrichrome's chemical nature is its three-dimensional structure, which undergoes a significant transformation upon binding to iron.
The Flexible Apo-Form: N-Desferriferrichrome
In the absence of iron, N-Desferriferrichrome exists in a relatively flexible and disordered conformation in solution.[10] Nuclear Magnetic Resonance (NMR) studies have shown that it does not adopt a single, rigid structure but rather exists as an equilibrium of at least two interconverting conformers.[10] This conformational flexibility is a key characteristic of the apo-siderophore, allowing the hydroxamate groups to be readily available for capturing an iron atom from the environment.
The Rigid Holo-Form: Ferrichrome
Upon chelation of a ferric iron atom, the molecule undergoes a dramatic conformational change, folding into a highly organized and rigid structure known as ferrichrome.[9][10] The three hydroxamate groups arrange themselves to form a near-perfect octahedral coordination sphere around the central iron atom.[9] This rigid, compact structure is essential for its recognition and transport by specific membrane receptors on the fungal cell surface.
Figure 2. Conformational change of N-Desferriferrichrome upon iron binding.
Structural Elucidation: Experimental Methodologies
The determination of the chemical structure of N-Desferriferrichrome and its iron-bound form has been achieved through a combination of powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in defining the solution-state structure and dynamics of N-Desferriferrichrome.[10]
-
¹H and ¹³C NMR: These techniques are used to identify the individual amino acid residues and their chemical environments. The chemical shifts of the protons and carbons in the peptide backbone and side chains provide detailed information about the local electronic structure.
-
2D NMR Techniques (COSY, TOCSY, NOESY): These experiments are crucial for determining the connectivity of atoms within the molecule and the spatial proximity of different protons. NOESY (Nuclear Overhauser Effect Spectroscopy) data, in particular, provides through-space distance constraints that are used to model the three-dimensional conformation of the peptide.[10]
Experimental Protocol: 1D and 2D NMR Analysis of N-Desferriferrichrome
-
Sample Preparation: Dissolve 1-5 mg of purified N-Desferriferrichrome in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or water (D₂O) with a co-solvent if necessary.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum at a high field strength (e.g., 500 MHz or greater) to achieve optimal signal dispersion.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, this may require a longer acquisition time or a higher sample concentration.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within individual amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a given spin system, which is particularly useful for assigning amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial information for determining the 3D structure. A mixing time of 100-300 ms is typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for sequencing the peptide.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Analyze the spectra to assign chemical shifts, determine coupling constants, and identify through-space NOE correlations. Use the NOE-derived distance restraints in molecular modeling software to generate a family of solution structures consistent with the experimental data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of N-Desferriferrichrome and for obtaining information about its amino acid sequence through fragmentation analysis.[8]
-
Electrospray Ionization (ESI-MS): This soft ionization technique is used to generate intact molecular ions of N-Desferriferrichrome, allowing for the precise determination of its molecular weight.[11]
-
Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide sequence information. The fragmentation pattern can reveal the order of the amino acid residues in the cyclic peptide.[8]
Experimental Protocol: LC-MS/MS Analysis of N-Desferriferrichrome
-
Sample Preparation: Dissolve a small amount of purified N-Desferriferrichrome in a solvent compatible with liquid chromatography, such as a mixture of water and acetonitrile with a small amount of formic acid.
-
Liquid Chromatography (LC) Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C18). Elute the compound using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an acid modifier (e.g., 0.1% formic acid).
-
Mass Spectrometry (MS) Detection: The eluent from the HPLC is directed into the electrospray ionization source of a mass spectrometer. Acquire full scan MS data to identify the molecular ion of N-Desferriferrichrome ([M+H]⁺).
-
Tandem Mass Spectrometry (MS/MS) Analysis: In a separate or data-dependent experiment, select the molecular ion of N-Desferriferrichrome for fragmentation. Acquire the MS/MS spectrum.
-
Data Analysis: Analyze the MS/MS spectrum to identify fragment ions corresponding to the loss of amino acid residues or parts of the side chains. This fragmentation pattern can be used to confirm the amino acid sequence.
X-ray Crystallography
While obtaining high-quality crystals of the flexible N-Desferriferrichrome molecule is challenging, X-ray crystallography has been successfully applied to the rigid iron-bound form, ferrichrome.[9] The resulting crystal structure provides a detailed, atomic-resolution picture of the molecule's conformation when it is actively engaged in iron binding. This has been invaluable for understanding the precise coordination geometry of the iron center and the overall topology of the siderophore-iron complex.
Biosynthesis: A Non-Ribosomal Assembly Line
N-Desferriferrichrome is synthesized not by the ribosome, but by large, multi-domain enzymatic complexes called Non-Ribosomal Peptide Synthetases (NRPSs) .[4] This pathway allows for the incorporation of non-proteinogenic amino acids like N⁵-acetyl-N⁵-hydroxyornithine.
The biosynthesis can be conceptually broken down into three key stages:
-
Precursor Modification: The synthesis begins with the modification of the proteinogenic amino acid L-ornithine.
-
A monooxygenase enzyme hydroxylates the terminal amino group of the ornithine side chain to form N⁵-hydroxyornithine.
-
An N-acetyltransferase then adds an acetyl group to the newly formed hydroxylamine, yielding N⁵-acetyl-N⁵-hydroxyornithine.
-
-
NRPS-Mediated Assembly: The modified ornithine and glycine residues are then assembled by the NRPS machinery. NRPSs function as molecular assembly lines, with distinct domains responsible for recognizing, activating, and linking the amino acid building blocks in a specific sequence.
-
Cyclization and Release: Once the linear hexapeptide has been assembled, a specialized domain of the NRPS catalyzes the cyclization of the peptide, releasing the final N-Desferriferrichrome molecule.
Figure 3. Simplified workflow of N-Desferriferrichrome biosynthesis.
Biological Function and Significance
The chemical structure of N-Desferriferrichrome is exquisitely tailored for its biological role as an iron scavenger. Its primary function is to sequester ferric iron from the extracellular environment and facilitate its transport into the fungal cell.[1] Once inside the cell, the iron can be released from the ferrichrome complex, often through a reductive mechanism that converts Fe³⁺ to Fe²⁺, for which the siderophore has a much lower affinity. The resulting N-Desferriferrichrome can then be recycled for further iron uptake.
Beyond its role in iron transport, ferrichrome biosynthesis is also implicated in intracellular iron storage, fungal development, and virulence.[4][5] The ability to efficiently acquire iron is a critical factor for pathogenic fungi in establishing an infection within a host organism.
Conclusion
N-Desferriferrichrome represents a fascinating example of a highly specialized natural product. Its chemical structure, a cyclic hexapeptide featuring three strategically positioned hydroxamate groups, is a testament to the elegant solutions that nature has evolved to overcome fundamental biochemical challenges. The conformational flexibility of the iron-free form, which transitions to a rigid, highly organized structure upon iron chelation, is a key determinant of its function. A thorough understanding of the chemical structure of N-Desferriferrichrome, as detailed in this guide, is essential for researchers seeking to unravel the complexities of microbial iron metabolism and to harness the potential of siderophores in medicine and biotechnology.
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